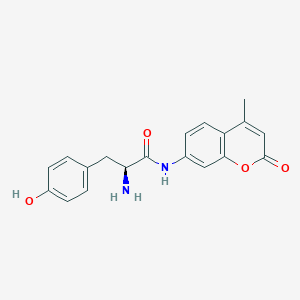

L-Tyrosine 7-amido-4-methylcoumarin

Description

L-Tyrosine 7-amido-4-methylcoumarin is a valuable tool in scientific inquiry, primarily due to its fluorescent properties. lookchem.com It is a synthetic compound with the chemical formula C₁₉H₁₈N₂O₄ and a molecular weight of 338.36 g/mol . scbt.comnih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-(4-hydroxyphenyl)-N-(4-methyl-2-oxochromen-7-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-11-8-18(23)25-17-10-13(4-7-15(11)17)21-19(24)16(20)9-12-2-5-14(22)6-3-12/h2-8,10,16,22H,9,20H2,1H3,(H,21,24)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRGJYQDVMUOJLU-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428633 | |

| Record name | L-Tyrosine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94099-57-7 | |

| Record name | L-Tyrosine 7-amido-4-methylcoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for L Tyrosine 7 Amido 4 Methylcoumarin and Analogues

Approaches to Amide Bond Formation with 7-Amino-4-methylcoumarin (B1665955) (AMC)

The primary challenge in synthesizing aminoacyl-AMC conjugates is the low nucleophilicity of the aromatic amino group of 7-amino-4-methylcoumarin. beilstein-journals.org This characteristic makes direct acylation difficult. To overcome this, various strategies have been developed to activate the carboxylic acid of the incoming amino acid, thereby facilitating the amide bond formation.

Common methods for activating the carboxyl group include the use of carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (B1436442) (HOBt) to enhance efficiency and minimize side reactions like racemization. Another approach involves converting the N-protected amino acid into a more reactive species that can readily react with the poorly nucleophilic AMC. beilstein-journals.org

Utilizing N-Hydroxysuccinimide Esters in Aminoacyl-AMC Synthesis

N-hydroxysuccinimide (NHS) esters of N-protected amino acids are valuable intermediates in the synthesis of aminoacyl-AMC derivatives. uni.luresearchgate.net These esters are known for their stability and reactivity with amino groups under moderate conditions, leading to the formation of an amide bond with the release of N-hydroxysuccinimide as a water-soluble byproduct. chemicalbook.comenamine.net

The general procedure involves the reaction of an N-protected amino acid with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the activated NHS ester. chemicalbook.com This stable intermediate can then be reacted with 7-amino-4-methylcoumarin to yield the desired N-protected aminoacyl-AMC conjugate. nih.gov This method offers good yields and is compatible with a variety of amino acids. researchgate.net

| Reagent/Method | Description | Key Features |

| DCC/NHS | Dicyclohexylcarbodiimide (DCC) is used as a coupling agent to activate the carboxyl group of the amino acid, which then reacts with N-hydroxysuccinimide (NHS) to form an active ester. | Forms a stable, isolable active ester. The byproduct, dicyclohexylurea (DCU), is insoluble and can be removed by filtration. |

| EDC/NHS | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide (B86325) used similarly to DCC. | The byproduct is water-soluble, simplifying purification. Often used in aqueous or partially aqueous reaction conditions. |

Novel High-Yield Synthetic Strategies for Aminoacyl-AMC Derivatives

To address the challenges of synthesizing aminoacyl-AMCs, novel high-yield methods have been developed. One such strategy involves the in situ formation of a selenocarboxylate intermediate from a protected amino acid, which then undergoes a non-nucleophilic amidation with an azide. uni.luresearchgate.net

This method has been shown to be efficient for producing aminoacyl-AMC derivatives in excellent yields. researchgate.net It starts with either N-protected amino acids or their commercially available N-hydroxysuccinimide esters. uni.lu The process is tolerant of common protecting groups used in peptide chemistry and has been successfully applied to the synthesis of dipeptide-AMC conjugates. uni.luresearchgate.net A key advantage of this approach is its applicability to the synthesis of chromogenic and fluorogenic peptide substrates with high yields and reproducibility under mild reaction conditions. researchgate.net

Solid-Phase Synthesis Techniques for Peptide-AMC Conjugates

Solid-phase peptide synthesis (SPPS) offers a streamlined approach for the production of peptide-AMC conjugates, particularly for creating libraries of fluorogenic substrates. nih.gov A significant advancement in this area is the development of AMC-resins. nih.govbiospace.comtechnologynetworks.com These resins provide a solid support to which 7-amino-4-methylcoumarin is pre-attached through a linker. nih.gov

One such approach utilizes an N-Fmoc-7-aminocoumarin-4-acetic acid (Fmoc-Aca-OH) linker attached to a Wang resin. nih.govbiospace.comtechnologynetworks.com Standard Fmoc-based SPPS chemistry is then used to assemble the peptide chain on the amino group of the linker. nih.gov Following synthesis, the peptide-AMC conjugate is cleaved from the resin. nih.gov

Another solid-phase strategy involves anchoring the C-terminal amino acid to the resin through its side chain functionality. nih.govnih.gov This allows for the subsequent coupling of the peptide chain and finally the attachment of AMC in solution phase after cleavage from the support. However, this method is not universally applicable to all amino acids. nih.gov

| Technique | Description | Advantages | Limitations |

| AMC-Resin | A solid support with AMC pre-attached via a linker. Peptides are synthesized directly onto the AMC-resin using standard SPPS. nih.govbiospace.comtechnologynetworks.com | Facile and direct synthesis of peptide-AMCs. nih.gov Suitable for combinatorial synthesis. nih.gov | Requires the availability of specific AMC-resins. |

| Side-Chain Anchoring | The C-terminal amino acid is attached to the resin via its side chain. The peptide is synthesized, cleaved, and then conjugated to AMC in solution. nih.govnih.gov | Allows for the synthesis of C-terminally modified peptides. nih.gov | Not applicable to all amino acids. nih.gov Requires additional solution-phase steps. nih.gov |

Considerations for Amino Acid Side Chain Protection in Synthesis

For the successful synthesis of L-Tyrosine 7-amido-4-methylcoumarin and its peptide analogues, the protection of reactive amino acid side chains is critical. peptide.commerckmillipore.com The phenolic hydroxyl group of tyrosine, for instance, needs to be protected to prevent unwanted side reactions during peptide coupling. beilstein-journals.org

For tyrosine, common side-chain protecting groups include tert-butyl (tBu) in Fmoc-based SPPS, which is cleaved by trifluoroacetic acid (TFA). merckmillipore.com The selection of appropriate protecting groups for all trifunctional amino acids in a peptide sequence is essential to avoid side reactions and ensure the desired final product is obtained with high purity. merckmillipore.com However, some research indicates that under specific reaction conditions for forming aminoacyl-AMCs, the hydroxyl group of tyrosine may not require protection. beilstein-journals.org

Spectroscopic and Photophysical Principles for Research Applications

Fluorescence Properties of the 7-Amino-4-methylcoumarin (B1665955) Moiety in Assays

The 7-amino-4-methylcoumarin (AMC) group is a well-established fluorophore that emits in the blue region of the visible spectrum. medchemexpress.com It is widely employed as a fluorescent probe for labeling biomolecules and is particularly common in the development of fluorogenic substrates for assays measuring proteolytic enzyme activity. chemimpex.comcaymanchem.com

A key characteristic of AMC-based substrates is the significant difference in fluorescence between the conjugated and free forms of the AMC molecule. When the amino group of AMC is linked via an amide bond to a peptide or amino acid, such as in L-Tyrosine 7-amido-4-methylcoumarin, its fluorescence is substantially quenched. caymanchem.com This low-fluorescence state of the substrate is essential for achieving a high signal-to-noise ratio in enzymatic assays. The uncleaved substrate produces minimal background signal, allowing for the sensitive detection of even small amounts of enzymatic activity.

Upon enzymatic hydrolysis of the amide bond, the free AMC molecule is released into the assay solution. The liberation of the 7-amino group results in a dramatic increase in fluorescence intensity. iris-biotech.de This "turn-on" fluorescent response is the basis for quantifying enzyme activity, where the rate of increase in fluorescence is directly proportional to the rate of substrate cleavage.

Mechanisms of Fluorescence Enhancement upon Enzymatic Cleavage

The significant enhancement of fluorescence upon the enzymatic cleavage of this compound is attributed to a change in the electronic structure of the coumarin (B35378) ring system. This process relies on the alteration of the absorption and emission properties of the fluorophore following the liberation of the free amino group. iris-biotech.de

In the substrate form, this compound, the nitrogen atom of the 7-amino group is part of an amide linkage. This configuration alters the electronic properties of the coumarin fluorophore, resulting in a molecule that is very weakly fluorescent. iris-biotech.de The mechanism for this quenching involves a shift in the electronic distribution, which renders the molecule a less efficient emitter of light.

When a suitable enzyme cleaves the amide bond, it releases 7-amino-4-methylcoumarin. The resulting free primary amine at the 7-position acts as a strong electron-donating group. This dramatically alters the photophysical properties of the molecule, leading to a state with a high fluorescence quantum yield. iris-biotech.de The liberation of the free AMC amine can lead to an increase in fluorescence by a factor of approximately 700. iris-biotech.de This substantial increase in emission upon cleavage provides a robust and sensitive signal for detecting and quantifying enzymatic activity. The process also involves a red-shift (a shift to longer wavelengths) of the absorbance maximum. iris-biotech.de

Excitation and Emission Spectral Characteristics of this compound and its Hydrolysis Product

The spectral properties of the substrate and its hydrolysis product are distinct, a feature that is central to the design of fluorescence-based assays. The uncleaved substrate, this compound, exhibits excitation and emission maxima at shorter wavelengths compared to the highly fluorescent product, 7-amino-4-methylcoumarin (AMC). iris-biotech.de

The weakly fluorescent AMC-amide substrate has reported excitation and emission wavelengths of approximately 330 nm and 390 nm, respectively. iris-biotech.de In contrast, the liberated AMC fluorophore has excitation and emission maxima that are red-shifted. While slight variations are reported depending on the solvent and measurement conditions, the excitation maximum for AMC is generally in the range of 341-351 nm, and the emission maximum is typically observed between 430 nm and 445 nm. medchemexpress.comcaymanchem.comaatbio.comfluorofinder.com This clear separation in the emission spectra between the substrate and the product minimizes signal overlap and enhances the sensitivity of the assay.

| Compound | State | Approx. Excitation Max. (nm) | Approx. Emission Max. (nm) | Fluorescence Intensity |

|---|---|---|---|---|

| This compound | Uncleaved Substrate | ~330 | ~390 | Very Weak |

| 7-Amino-4-methylcoumarin (AMC) | Hydrolysis Product | 341–351 | 430–445 | Strong |

pH Dependence of 7-Amino-4-methylcoumarin Fluorescence in Assay Buffers

The fluorescence intensity of coumarin derivatives, including 7-amino-4-methylcoumarin, is known to be dependent on the pH of the solution. researchgate.netnih.gov This is a critical consideration when designing assay buffers, as variations in pH can significantly impact the measured fluorescence and, consequently, the interpretation of enzyme activity data.

The underlying mechanism for this pH sensitivity is related to the protonation state of the 7-amino group. In acidic conditions, the amino group can become protonated (-NH3+). This protonation alters the electronic properties of the fluorophore, specifically by restricting the internal charge transfer (ICT) process that is necessary for efficient fluorescence. researchgate.net The result is a significant reduction in fluorescence emission at lower pH values.

Conversely, in neutral to basic conditions (e.g., pH 7.0–7.4), the 7-amino group is typically in its unprotonated form (-NH2), which allows for efficient fluorescence. medchemexpress.com Therefore, to ensure maximal and stable fluorescence of the liberated AMC product, it is essential to perform enzymatic assays in well-buffered solutions at a pH that maintains the amino group in its unprotonated state. Most standard biological buffers, such as Tris-HCl or PBS at pH 7.4, are suitable for this purpose. medchemexpress.comnih.gov

Evaluation of Photostability and Quantum Yield in Experimental Design

When designing fluorescence-based experiments, two important parameters of the fluorophore to consider are its photostability and quantum yield. 7-amino-4-methylcoumarin is noted for combining high photostability with a favorable fluorescence yield, making it a robust choice for enzymatic assays. iris-biotech.de

Photostability refers to the ability of a fluorophore to resist chemical degradation upon exposure to excitation light. Fluorophores with poor photostability will "photobleach," leading to a decrease in signal over time that is independent of the enzymatic reaction being measured. AMC is considered to be a stable fluorophore, which allows for reliable measurements over the course of an experiment without significant signal loss due to photobleaching. chemimpex.comchemodex.com The compound itself is stable for at least two years when stored properly. chemodex.com

Quantum Yield (Φ) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of photons emitted to photons absorbed. A higher quantum yield indicates a brighter fluorophore. While the precise quantum yield for AMC can vary with environmental conditions, related 7-hydroxycoumarin derivatives have been reported with quantum yields as high as 0.25 and 0.32, which are considered sufficient for developing sensitive fluorescent binding studies. nih.govacs.org The high fluorescence yield of AMC contributes to the high sensitivity of assays that use its substrates. iris-biotech.de

Applications in Enzymatic Activity and Specificity Profiling

General Utility in Fluorometric Enzyme Assays

L-Tyrosine 7-amido-4-methylcoumarin is a valuable tool in fluorometric enzyme assays due to the high sensitivity and continuous monitoring capabilities offered by fluorescence-based detection. iris-biotech.deabcam.com The release of the highly fluorescent 7-amino-4-methylcoumarin (B1665955) (AMC) upon enzymatic cleavage allows for real-time measurement of reaction rates. iris-biotech.de This method avoids the handling and disposal issues associated with radiolabeled substrates. iris-biotech.de

The utility of AMC-based substrates is founded on the significant increase in fluorescence—by a factor of approximately 700—when the free AMC-amine is liberated from the non-fluorescent amide-linked peptide. iris-biotech.de This large signal-to-background ratio enables the detection of even low levels of enzymatic activity. The assay's fluorescence is not typically subject to variability from pH changes when conducted near or above physiological pH, as the aromatic amine in AMC is fully deprotonated under these conditions. thermofisher.com This stability makes H-Tyr-AMC and similar compounds robust substrates for a variety of experimental conditions.

Assessment of Aminopeptidase (B13392206) Activity

Aminopeptidases, which cleave amino acids from the N-terminus of proteins and peptides, are a major class of enzymes studied using H-Tyr-AMC and its analogs. The substrate allows for specific investigation into enzymes that preferentially cleave tyrosine residues.

This compound is specifically designed as a fluorogenic substrate for tyrosine aminopeptidases. nih.gov Its structure mimics the natural target of these enzymes, allowing for a direct assessment of their catalytic activity. Research on various microorganisms has employed H-Tyr-AMC to quantify tyrosine aminopeptidase activity. For instance, in a study comparing different bacterial strains, the aminopeptidase activity against Tyr-AMC was measured in cell-free extracts of Lactobacillus helveticus, Lactococcus lactis ssp. diacetylactis, and Brevibacterium linens, with L. helveticus showing particularly high activity. researchgate.net

While designed for tyrosine-preferring enzymes, H-Tyr-AMC is frequently used in parallel with other aminoacyl-AMC substrates to profile the substrate specificity of various aminopeptidases. In comparative studies, the hydrolysis rates of H-Tyr-AMC are contrasted with those of substrates like L-leucine-7-amido-4-methylcoumarin (Leu-AMC) and L-alanine-7-amido-4-methylcoumarin (Ala-AMC).

A study on the aminopeptidase activities of various lactic acid bacteria demonstrated this comparative approach. The activity on Tyr-AMC was measured alongside that on Leu-AMC, Ala-AMC, and others, revealing distinct specificity profiles for each bacterial species. researchgate.net Similarly, research on a cold-active aminopeptidase (ColAP) from the marine bacterium Colwellia psychrerythraea showed intermediate activity with leucine-AMC and lower activity with serine-AMC, while no activity was detected with proline or aspartic acid-based substrates, thereby mapping the enzyme's preferences. nih.gov This comparative use is critical for characterizing newly discovered enzymes and understanding their functional role.

| Organism/Enzyme | Substrate | Relative Activity/Finding | Source |

|---|---|---|---|

| Lactobacillus helveticus | Tyr-AMC | Highest activity among tested bacteria | researchgate.net |

| Lactococcus lactis | Tyr-AMC | Moderate activity | researchgate.net |

| Colwellia psychrerythraea (ColAP) | Leu-AMC | Intermediate activity | nih.gov |

| Leishmania species (LAP) | Leu-AMC | Optimal activity (kcat/Km ≈ 63 s⁻¹·mM⁻¹) | merckmillipore.com |

H-Tyr-AMC is effective for detecting and quantifying aminopeptidase activity within complex biological samples such as microbial and tissue extracts. The substrate has been used to identify aminopeptidase activity in cytosoluble extracts from the pathogenic fungus Candida albicans. sigmaaldrich.com It has also been employed in studies of the major aminopeptidase PepN in Escherichia coli to understand its substrate specificity. sigmaaldrich.com

In parasitology, related substrates like Leu-AMC have been instrumental in characterizing leucyl aminopeptidases from pathogenic Leishmania species, which are considered potential drug targets. merckmillipore.com The use of a panel of AMC substrates, including H-Tyr-AMC, can help create a functional fingerprint of the peptidase activity present in a given cell extract or tissue homogenate, providing insights into cellular metabolism and protein turnover.

Investigations of Serine Protease Activity and Inhibition

Beyond aminopeptidases, H-Tyr-AMC serves as a substrate for studying certain endoproteases, such as serine proteases. It has been used to investigate the activity of these enzymes and to screen for potential inhibitors. biosynth.com For example, H-Tyr-AMC is hydrolyzed by certain protease enzymes in acidic environments and has been used to study the inhibition of serine proteases and their inhibitor binding sites. biosynth.com In a more specific example, while not using Tyr-AMC directly, kinetic analysis of the human serine protease kallikrein 6 (hK6) was performed using a variety of tripeptide-AMC substrates, demonstrating the utility of the AMC fluorophore in characterizing complex enzyme kinetics. researchgate.net

Furthermore, this compound has also been identified as a competitive inhibitor of other enzymes. It was found to be a powerful inhibitor of hydroxycinnamoyl-CoA:tyramine N-(hydroxycinnamoyl)transferase (THT) from tobacco and potato cell cultures, with Ki values of 0.72 µM and 0.42 µM, respectively. nih.gov This demonstrates its utility not only as a substrate for hydrolases but also as a tool for investigating the active sites of other enzyme classes.

Analysis of Protease Activity in Complex Biological Systems

The application of H-Tyr-AMC extends to the analysis of protease activity in intricate biological systems, such as crude cell extracts, environmental samples, and food products. A complex derivative, N-succinyl-L-arginyl-L-prolyl-L-phenylalanyl-L-histidyl-L-leucyl-L-leucyl-L-valyl-L-tyrosine 7-amido-4-methylcoumarin, was used to assay for a specific vacuolar protease in cell extracts of the fungus Neurospora crassa. researchgate.net This highlights its role in constructing highly specific substrates for unique proteases within a complex protein background.

In food science, related substrates like L-alanine-7-amido-4-methylcoumarin are used to detect bacterial contamination in products like ground beef and chicken. google.com The hydrolysis of the substrate by bacterial aminopeptidases produces a fluorescent signal indicative of viable bacteria. google.com In environmental science, techniques like zymography use fluorogenic substrates to visualize and quantify enzyme activity directly in soil or on root surfaces. For example, L-leucine-7-amido-4-methylcoumarin has been used to map leucine (B10760876) aminopeptidase activity in the rhizosphere, revealing hotspots of microbial activity and nutrient cycling. ufz.de These examples show how the fundamental principle of AMC-based substrates can be adapted to study enzyme function in diverse and complex environments.

Substrate Specificity Mapping Using this compound

This compound and its peptide derivatives are pivotal tools for mapping the substrate specificity of proteases, particularly those that recognize and cleave after large hydrophobic or aromatic residues. The underlying principle involves the enzymatic cleavage of the amide bond linking the tyrosine residue to the 7-amino-4-methylcoumarin (AMC) group. This cleavage liberates the highly fluorescent AMC moiety, allowing for a sensitive and continuous measurement of enzyme activity. iris-biotech.de

A prominent application is the use of peptide substrates containing tyrosine linked to AMC to characterize chymotrypsin-like proteases. For instance, N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC) is a widely recognized fluorogenic substrate used to assay the chymotrypsin-like activity of the 20S proteasome from archaea to mammals. nih.govnih.gov The cleavage of this substrate after the tyrosine residue is a direct measure of the enzyme's activity. nih.gov Research on human sperm capacitation has utilized Suc-LLVY-AMC to demonstrate that the chymotrypsin-like activity of the sperm proteasome increases at the onset of this process. nih.gov

Interestingly, an enzyme in Escherichia coli, which lacks 20S proteasomes, was also found to hydrolyze Suc-LLVY-AMC. nih.gov This enzyme was identified as PepN, a previously known aminopeptidase that was subsequently characterized as an aminoendopeptidase capable of cleaving this substrate. nih.gov This finding highlights the utility of Tyr-AMC derivatives in discovering new enzymatic activities and understanding the functional roles of proteases. nih.gov

Positional scanning libraries, which systematically vary amino acids at different positions within a peptide-AMC substrate, have been instrumental in mapping protease specificity. upenn.edu While a library with tyrosine fixed at the P1 position (the residue immediately preceding the scissile bond) would be used to screen for enzymes that prefer tyrosine, broader libraries help to define the preferences at other positions (P2, P3, P4, etc.). Studies using such libraries have confirmed the preference of chymotrypsin (B1334515) for large hydrophobic amino acids like tyrosine, phenylalanine, and tryptophan at the P1 position. upenn.edu

Table 1: Enzymes Profiled Using Tyrosine-Containing AMC Substrates

| Enzyme/Complex | Substrate | Finding |

|---|---|---|

| 20S Proteasome | N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC) | Used as a standard fluorogenic substrate to measure chymotrypsin-like activity. nih.govnih.gov |

| Human Sperm Proteasome | N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC) | Activity increases during sperm capacitation. nih.gov |

| E. coli PepN | N-Succinyl-Leu-Leu-Val-Tyr-7-amido-4-methylcoumarin (Suc-LLVY-AMC) | Identified as the enzyme responsible for hydrolyzing this substrate in E. coli. nih.gov |

| Chymotrypsin | General Tyr-AMC derivatives | Shows strong preference for large hydrophobic residues like tyrosine at the P1 position. upenn.edu |

Comparative Analysis with Other L-Amino Acid 7-amido-4-methylcoumarin Substrates

The utility of this compound is best understood when compared with other L-amino acid-AMC substrates. Different proteases exhibit distinct preferences for the amino acid at the P1 position, and a panel of these substrates can be used to create a specificity profile for a given enzyme.

For example, while Tyr-AMC is a substrate for chymotrypsin-like proteases, other substrates are used for different enzyme classes. L-Alanine-7-amido-4-methylcoumarin is employed to detect L-alanylaminopeptidase, an enzyme found in Gram-negative bacteria but not Gram-positive ones, making it useful for bacterial differentiation. researchgate.net Similarly, L-Leucine-7-amido-4-methylcoumarin is a sensitive substrate for leucine aminopeptidases. gbiosciences.com

Kinetic data further illustrates these differences in specificity. A comparative study highlighted the distinct affinities (represented by the Michaelis constant, Kₘ) of various aminopeptidases for different L-amino acid-AMC substrates. For instance, tyrosinase showed a Kₘ of 22.5 µM for L-Tyrosine-7-amido-4-methylcoumarin, whereas leucine aminopeptidase had a Kₘ of 18.2 µM for L-Leucine-7-amido-4-methylcoumarin. Aminopeptidases A/B demonstrated a higher affinity for L-Threonine-7-amido-4-methylcoumarin, with a Kₘ ranging from 12.5 to 15.0 µM.

Substrates with arginine, such as Benzoyl-DL-arginine-7-amido-4-methylcoumarin, are used for trypsin-like serine proteases which preferentially cleave after basic amino acid residues. The specificity of deubiquitinating enzymes (DUBs), a family of cysteine hydrolases, has been probed by comparing their activity against a ubiquitin-AMC conjugate (Ub-AMC) and a small peptide-AMC substrate, Z-Leu-Arg-Gly-Gly-AMC. nih.gov For the DUB known as IPaseT, the catalytic efficiency (kcat/Kₘ) was 10,000-fold greater for Ub-AMC, while for UCH-L3, the ratio was over 10,000,000-fold greater. nih.gov This demonstrates an extraordinary specificity for the entire ubiquitin structure over a small peptide sequence, even one ending in an AMC group. nih.gov

Table 2: Comparative Specificity of L-Amino Acid 7-amido-4-methylcoumarin Substrates

| Substrate | Primary Enzyme Target(s) | Kₘ (µM) | Notes |

|---|---|---|---|

| This compound | Tyrosinase, Chymotrypsin-like proteases | 22.5 | Preferred by enzymes recognizing large aromatic residues. |

| L-Leucine 7-amido-4-methylcoumarin | Leucine aminopeptidase | 18.2 | Used for assaying leucine aminopeptidase activity. gbiosciences.com |

| L-Threonine 7-amido-4-methylcoumarin | Aminopeptidase A/B | 12.5–15.0 | Shows high affinity for certain aminopeptidases. |

| L-Alanine 7-amido-4-methylcoumarin | L-alanylaminopeptidase | Not specified | Used for detection of Gram-negative bacteria. researchgate.net |

| Benzoyl-DL-arginine-7-amido-4-methylcoumarin | Trypsin, Papain | Not specified | Substrate for trypsin-like serine proteases. |

| L-Aspartic acid β-(7-amido-4-methylcoumarin) | Caspases, Granzyme B | Not specified | Used for proteases that cleave after acidic residues. upenn.edubiocompare.com |

| Ubiquitin C-terminal 7-amido-4-methylcoumarin | Deubiquitinating enzymes (UCHs, UPs) | Not specified | Demonstrates the importance of remote interactions for enzyme specificity. nih.gov |

This comparative approach, utilizing a panel of L-amino acid-AMC substrates, is a powerful and routine method for characterizing the primary specificity of newly discovered or purified proteases.

Quantitative Enzyme Kinetics and Inhibition Studies

Determination of Enzyme Kinetic Parameters (e.g., K_m, V_max, k_cat, k_cat/K_m)

The enzymatic hydrolysis of L-Tyrosine 7-amido-4-methylcoumarin allows for the determination of key kinetic parameters that describe the efficiency and affinity of an enzyme for this substrate. These parameters are crucial for understanding the catalytic mechanism of proteases.

Chymotrypsin (B1334515), a well-studied serine protease, effectively catalyzes the hydrolysis of H-Tyr-AMC. The reaction follows Michaelis-Menten kinetics, allowing for the experimental determination of the Michaelis constant (K_m) and the maximum velocity (V_max). The K_m value reflects the substrate concentration at which the reaction rate is half of V_max, providing an inverse measure of the substrate's binding affinity to the enzyme. V_max represents the maximum rate of the reaction when the enzyme is saturated with the substrate.

From these primary parameters, other crucial constants can be derived. The catalytic constant (k_cat), also known as the turnover number, is calculated from V_max and the enzyme concentration. It represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The specificity constant, or catalytic efficiency (k_cat/K_m), is a measure of how efficiently an enzyme converts a substrate into a product.

While specific kinetic values can vary depending on experimental conditions such as buffer composition, pH, and temperature, representative data for the hydrolysis of a similar substrate by α-chymotrypsin provides insight into the expected range for these parameters.

| Parameter | Description | Typical Value Range |

|---|---|---|

| K_m (Michaelis Constant) | Substrate concentration at half-maximal velocity; indicates binding affinity. | μM to mM range |

| V_max (Maximum Velocity) | The maximum rate of reaction at substrate saturation. | Dependent on enzyme concentration |

| k_cat (Catalytic Constant) | Turnover number; molecules of substrate converted per enzyme per second. | s⁻¹ |

| k_cat/K_m (Catalytic Efficiency) | Specificity constant; measure of overall enzyme efficiency. | M⁻¹s⁻¹ |

Analysis of Competitive Inhibition Mechanisms

This compound is a valuable tool for studying enzyme inhibition, particularly competitive inhibition. In this mechanism, an inhibitor molecule, which often resembles the substrate, competes for the same active site on the enzyme. The binding of the inhibitor prevents the substrate from binding, thereby reducing the rate of the enzymatic reaction.

The use of H-Tyr-AMC as a substrate allows for the straightforward analysis of competitive inhibitors. By measuring the rate of AMC production at various substrate and inhibitor concentrations, the nature of the inhibition can be elucidated. In competitive inhibition, the presence of the inhibitor increases the apparent K_m of the substrate, meaning a higher substrate concentration is required to reach half-maximal velocity. However, the V_max remains unchanged because, at a sufficiently high substrate concentration, the substrate can outcompete the inhibitor for binding to the active site.

The inhibition constant (K_i) is a quantitative measure of the inhibitor's potency and represents the concentration of inhibitor required to produce half-maximum inhibition. This value can be determined through various graphical methods, such as the Lineweaver-Burk plot, where the lines for inhibited and uninhibited reactions intersect on the y-axis, characteristic of competitive inhibition.

Characterization of Enzyme-Substrate Binding Interactions

The interaction between this compound and the active site of a protease is a critical determinant of the catalytic process. The specificity of serine proteases like chymotrypsin for this substrate is dictated by the structure of their active site, particularly the S1 binding pocket. nih.gov Chymotrypsin's S1 pocket is hydrophobic and spacious, which accommodates the bulky aromatic side chain of the tyrosine residue of H-Tyr-AMC. nih.gov

The binding process involves the insertion of the tyrosine side chain into this pocket, positioning the scissile amide bond in close proximity to the catalytic triad (B1167595) (serine, histidine, and aspartate) of the enzyme. This precise orientation is crucial for the subsequent nucleophilic attack by the active site serine residue, which initiates the hydrolysis of the peptide bond. The coumarin (B35378) portion of the substrate serves as a reporter group, and its release upon cleavage provides the fluorescent signal.

Influence of Environmental Factors on Enzyme Kinetics (e.g., ionic strength, co-solvents)

The kinetics of the enzymatic hydrolysis of this compound are sensitive to environmental factors such as ionic strength and the presence of co-solvents. These factors can influence both the enzyme's structure and the interactions between the enzyme and the substrate.

Ionic Strength: Changes in the ionic strength of the reaction buffer can alter the electrostatic interactions within the enzyme and between the enzyme and the substrate. An increase in ionic strength, for example, through the addition of salts like NaCl, can either enhance or inhibit enzyme activity. For some enzymatic reactions, increased ionic strength has been shown to decrease the rate of hydrolysis. nih.govwur.nl This effect can be attributed to the shielding of electrostatic charges that are important for substrate binding or for maintaining the optimal conformation of the enzyme.

Co-solvents: The addition of organic co-solvents can also significantly impact enzyme kinetics. Co-solvents can alter the polarity of the medium, which in turn can affect the solubility of the substrate and the conformational stability of the enzyme. While some organic solvents can denature enzymes, certain ionic liquids have been investigated as alternative co-solvents that can enhance substrate solubility without causing significant enzyme inactivation. researchgate.net The effect of any co-solvent on the kinetics of H-Tyr-AMC hydrolysis must be empirically determined, as it will depend on the specific enzyme, the nature of the co-solvent, and its concentration.

Advanced Research Methodologies Incorporating L Tyrosine 7 Amido 4 Methylcoumarin

Application in High-Throughput Screening for Enzyme Modulators

The robust and sensitive fluorescent signal generated upon the cleavage of L-Tyrosine 7-amido-4-methylcoumarin makes it an ideal substrate for high-throughput screening (HTS) of enzyme modulators, particularly inhibitors. nih.gov HTS allows for the rapid testing of large libraries of chemical compounds to identify those that alter the activity of a target enzyme. Assays using L-Tyr-AMC are readily adaptable to microplate formats (e.g., 96, 384, or 1536-well plates), which are standard in HTS campaigns. mdpi.com

A typical HTS setup for inhibitors of a tyrosine-preferring protease would involve incubating the enzyme with the test compounds from a chemical library, followed by the addition of L-Tyr-AMC. If a compound inhibits the enzyme, the cleavage of L-Tyr-AMC is reduced or prevented, resulting in a low fluorescence signal. Conversely, in the absence of an effective inhibitor, the enzyme cleaves the substrate, leading to a strong fluorescent signal. The simplicity of this "add-mix-measure" format and the high signal-to-background ratio make fluorogenic substrates like L-Tyr-AMC highly desirable for identifying potential drug candidates. mdpi.com For example, screening for tyrosinase inhibitors is of significant interest in the cosmetics and pharmaceutical industries for treating hyperpigmentation disorders. nih.govmdpi.com

Table 1: Representative Data from a High-Throughput Screen for Tyrosinase Inhibitors Using a L-Tyr-AMC-based Assay

| Compound ID | Concentration (µM) | Enzyme Activity (% of Control) | Fluorescence Signal (RFU) | Hit Identification |

| Control | 0 | 100 | 9850 | - |

| Compound A | 10 | 95 | 9358 | No |

| Compound B | 10 | 12 | 1182 | Yes |

| Compound C | 10 | 88 | 8668 | No |

| Compound D | 10 | 5 | 493 | Yes |

This is an interactive data table. You can sort and filter the data to better understand the screening results.

Integration into Positional Scanning Synthetic Combinatorial Library (PS-SCL) Approaches for Protease Substrate Identification

Positional Scanning Synthetic Combinatorial Libraries (PS-SCL) are a powerful technology for rapidly determining the substrate specificity of proteases. nih.govnih.gov This method involves creating a collection of peptide libraries where one position in the peptide sequence is fixed with a specific amino acid, while the other positions consist of a mixture of all other amino acids. nih.gov By systematically testing the enzyme's activity against each of these defined sub-libraries, the preferred amino acid at each position of the substrate can be identified.

Fluorogenic leaving groups like 7-amino-4-carbamoylmethylcoumarin (ACC) or 7-amino-4-methylcoumarin (B1665955) (AMC) are crucial for this technique. renyi.hu A PS-SCL designed to probe the specificity of a protease that recognizes tyrosine would incorporate this compound or a similar derivative. For example, to determine the optimal amino acid at the P2 position for a protease that cleaves after a tyrosine (P1), a library with the general structure Ac-P4(mix)-P3(mix)-P2(defined)-Tyr-AMC would be synthesized. In this library, the P1 position is fixed with tyrosine linked to AMC, each of the 20 sub-libraries would have a defined amino acid at the P2 position, and the P3 and P4 positions would be mixtures. The sub-library that yields the highest fluorescent signal upon enzymatic cleavage reveals the preferred P2 amino acid for that particular protease. renyi.hu This approach allows for a comprehensive mapping of the enzyme's active site preferences. hzdr.de

Table 2: Example Results from a P2 Positional Scan for a Tyrosine-Preferring Protease

| P2 Amino Acid | Relative Fluorescence Units (RFU) | Preferred Residue |

| Alanine (B10760859) (A) | 1500 | No |

| Leucine (B10760876) (L) | 8900 | Yes |

| Phenylalanine (F) | 3200 | Moderate |

| Proline (P) | 200 | No |

| Valine (V) | 7500 | Yes |

This interactive table illustrates how the fluorescence intensity indicates the enzyme's preference for specific amino acids at the P2 position.

Use in Real-Time Monitoring of Biological Processes via Fluorescence

The ability to measure enzymatic activity as it happens provides invaluable insights into dynamic cellular processes. This compound and its derivatives are employed for the real-time monitoring of protease activity directly within living cells or in cell lysates. nih.gov For this application, cell-permeable versions of the substrate are often used. For example, the substrate N-Succinyl-L-leucyl-L-leucyl-L-valyl-L-tyrosine-7-amido-4-methylcoumarin (Suc-LLVY-AMC) is a well-established cell-permeable fluorogenic substrate for calpains, a family of calcium-dependent proteases. nih.govsemanticscholar.org

Upon entering a cell, if the target protease (e.g., calpain) is active, it cleaves the substrate, releasing the fluorescent AMC moiety. semanticscholar.org The resulting increase in intracellular fluorescence can be monitored over time using fluorescence microscopy or a plate reader, providing a real-time readout of the enzyme's activity. nih.gov This methodology has been instrumental in studying the role of proteases in various cellular events such as cell migration, apoptosis, and signal transduction. For instance, researchers have used Suc-LLVY-AMC to demonstrate that calpain activity is essential for actin cytoskeleton remodeling during cell spreading. nih.govresearchgate.net By analogy, a cell-permeable form of L-Tyr-AMC could be used to monitor the activity of a specific tyrosine-preferring protease in real-time in response to various cellular stimuli.

Design and Evaluation of Biological Indicators for Sterilization Efficacy

Ensuring the effectiveness of sterilization processes, particularly in healthcare and research settings, is critical. Biological indicators (BIs) are considered the gold standard for verifying sterilization, as they directly assess the inactivation of highly resistant microorganisms. google.comgoogle.com Advanced BIs have been developed that incorporate fluorogenic enzyme substrates to provide a much faster readout compared to traditional BIs that rely on waiting for microbial growth.

This compound has been incorporated into such rapid-readout biological indicators for steam sterilization. google.comgoogle.comepo.org In one patented design, the BI contains spores of a thermophilic bacterium (e.g., Geobacillus stearothermophilus), a culture medium, and L-Tyr-AMC within a specialized container. google.comgoogle.com If the steam sterilization process is ineffective, the bacterial spores survive. Upon incubation, the surviving spores germinate and produce enzymes, such as a tyrosine aminopeptidase (B13392206), that are essential for their metabolic activity. epo.orggoogle.com.af This enzyme then cleaves the L-Tyr-AMC substrate present in the medium, releasing the fluorescent AMC. The detection of a fluorescent signal within a short incubation period (minutes to hours) indicates a sterilization failure. Conversely, if the sterilization cycle was successful, the spores are killed, no enzymatic activity occurs, and no fluorescence is generated. google.com

The evaluation of these BIs involves challenging them in carefully controlled sterilization cycles at varying temperatures and exposure times to determine their resistance characteristics and ensure they meet regulatory performance standards. google.com

Structure Activity Relationship Sar Studies and Probe Design

Elucidation of Structural Features Influencing Enzyme Recognition and Cleavage

The interaction between L-Tyrosine 7-amido-4-methylcoumarin and a target enzyme is a highly specific process governed by the distinct structural features of both the amino acid and the coumarin (B35378) portions of the molecule. The enzyme's active site possesses subsites that accommodate the amino acid residue (P1 site) and the leaving group (S' sites), and the efficiency of binding and subsequent cleavage is dictated by the complementarity of these interactions.

The L-tyrosine residue is of paramount importance for recognition by chymotrypsin-like serine proteases, which have a deep, hydrophobic S1 binding pocket that favorably accommodates large aromatic side chains. tum.de The phenolic hydroxyl group of tyrosine can also participate in hydrogen bonding within the active site, further enhancing binding affinity and specificity. biorxiv.org The proper stereochemistry (L-configuration) of the amino acid is crucial, as the precise spatial arrangement of the alpha-amino group, carboxyl group, and the side chain is essential for optimal interaction with the enzyme's active site.

Comparative Analysis of L-Tyrosine vs. Other Amino Acid Conjugates for Substrate Preference

The substrate specificity of proteases is a key characteristic that can be effectively probed using a panel of amino acid-7-amido-4-methylcoumarin (AA-AMC) conjugates. By comparing the rates of hydrolysis of different AA-AMC substrates, researchers can determine the preferred amino acid residues at the P1 position for a given enzyme. This is typically quantified by determining the kinetic parameters, namely the Michaelis constant (Km) and the catalytic rate constant (kcat), which together provide the specificity constant (kcat/Km).

For chymotrypsin (B1334515) and chymotrypsin-like enzymes, substrates with large hydrophobic or aromatic amino acids at the P1 position are generally preferred. tum.de Comparative studies have consistently shown that L-Tyrosine-AMC is an excellent substrate for these enzymes. For instance, studies on the chymotrypsin-like protease from the mosquito Aedes aegypti (AaCHYMO) demonstrated a high specificity constant for a substrate containing tyrosine at the P1 site. nih.gov

The following interactive table provides a comparative overview of the kinetic parameters for the hydrolysis of various amino acid-AMC substrates by different proteases, highlighting the preference for L-Tyrosine by certain enzymes.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

|---|---|---|---|---|---|

| Aedes aegypti Chymotrypsin (AaCHYMO) | MeO-Suc-Arg-Pro-Tyr-AMC | 9.52 | 14.1 | 1,481,520 | nih.gov |

| Suc-Ala-Ala-Pro-Phe-AMC | 9.72 | 4.81 | 494,958 | nih.gov | |

| Suc-Leu-Leu-Val-Tyr-AMC | 6.72 | 0.06 | 9,410 | nih.gov | |

| Human Chymotrypsin | Suc-Leu-Leu-Val-Tyr-AMC | 6.6 | 597 | 89,814,954 | nih.gov |

| Suc-Ala-Ala-Pro-Phe-AMC | 114.2 | 608.7 | 5,329,831 | nih.gov | |

| Bovine Chymotrypsin | Suc-Leu-Leu-Val-Tyr-AMC | 10.67 | 580.3 | 54,389,253 | nih.gov |

| Suc-Ala-Ala-Pro-Phe-AMC | 18.77 | 832 | 44,326,052 | nih.gov | |

| Scallop Aminopeptidase (B13392206) | Ala-MCA | 0.06 | 11.0 | 183,300 | tandfonline.com |

| Phe-MCA | 0.07 | 7.8 | 111,400 | tandfonline.com | |

| Tyr-MCA | 0.12 | 5.8 | 48,300 | tandfonline.com |

Note: The table is interactive. You can sort the data by clicking on the column headers.

The data clearly illustrates that for AaCHYMO, a tyrosine-containing substrate is highly preferred. In contrast, for human and bovine chymotrypsin, while tyrosine is a good substrate, a phenylalanine-containing substrate can be even more efficiently hydrolyzed under certain conditions. For scallop aminopeptidase, alanine (B10760859) is the most preferred amino acid, followed by phenylalanine and then tyrosine. tandfonline.com Nitration of the tyrosine residue in the substrate Suc-LLVY-AMC has been shown to significantly decrease its cleavage by the proteasome, indicating that modifications to the tyrosine ring can have a profound impact on enzyme recognition and catalysis. nih.gov

Rational Design of Enhanced Fluorogenic Probes based on this compound Scaffold

The this compound scaffold provides a versatile platform for the rational design of new and improved fluorogenic probes. The goal of such design is often to enhance sensitivity, specificity, or to introduce novel functionalities. Modifications can be made to either the coumarin moiety or the tyrosine residue.

Modifications to the Coumarin Moiety:

The photophysical properties of the coumarin fluorophore can be tuned by introducing various substituents onto the coumarin ring. For example, the introduction of an electron-donating group at the 7-position and an electron-withdrawing group at the 3-position can significantly increase the fluorescence quantum yield. nih.gov While this compound itself is highly effective, further enhancements can be achieved. For instance, replacing the methyl group at the 4-position with other groups can modulate the spectral properties and solubility of the probe. A key development in this area was the introduction of 7-amino-4-carbamoylmethylcoumarin (ACC), which offers an increased quantum yield compared to AMC, allowing for more sensitive detection of protease activity. researchgate.net

Modifications to the Tyrosine Residue:

The tyrosine residue can also be chemically modified to create novel probes. For example, the introduction of a formyl group onto the tyrosine ring creates an unnatural amino acid that can be incorporated into peptides. This formyl group can then serve as a chemical handle for the specific attachment of other molecules, such as a second fluorophore with a hydrazine (B178648) group, in a process that "turns on" fluorescence. acs.org This approach allows for the site-specific labeling of proteins and the development of sophisticated FRET-based probes.

Development of Activity-Based Probes Leveraging the Coumarin Moiety

Beyond their use as simple fluorogenic substrates, coumarin-based structures, including those derived from the this compound scaffold, have been instrumental in the development of activity-based probes (ABPs). ABPs are powerful tools that not only detect the presence of an active enzyme but also form a covalent bond with it, allowing for its visualization, quantification, and identification.

The coumarin scaffold can be modified to include a "warhead" – a reactive group that forms a covalent adduct with a key catalytic residue in the enzyme's active site, typically a serine or cysteine. Isocoumarins, structural isomers of coumarins, have been extensively developed as mechanism-based irreversible inhibitors of serine proteases. nih.govnih.gov In these inhibitors, the active site serine attacks the carbonyl group of the isocoumarin, leading to the opening of the lactone ring and the formation of a stable acyl-enzyme intermediate. nih.gov In some cases, isocoumarins with a 7-amino group can undergo further reactions to form a highly reactive quinone imine methide intermediate that covalently modifies a second active site residue, often a histidine, leading to irreversible inhibition. nih.gov

The following table summarizes some examples of coumarin and isocoumarin-based scaffolds used in the development of activity-based probes.

| Scaffold | Reactive Group (Warhead) | Target Enzyme Class | Mechanism of Action | Reference |

| 3,4-Dichloroisocoumarin | Acyl chloride (masked) | Serine Proteases | Acylation of active site serine | rcsb.org |

| 3-Alkoxy-4-chloroisocoumarin | Acyl chloride (masked) | Serine Proteases | Acylation of active site serine | nih.gov |

| 7-Amino-4-chloroisocoumarin | Acyl chloride (masked) and potential for quinone imine methide formation | Serine Proteases | Acylation of active site serine and potential subsequent reaction with histidine | nih.gov |

The specificity of these activity-based probes is often conferred by attaching a peptide sequence that is recognized by the target protease. While not directly derived from this compound, the principles of using the coumarin core as a scaffold for delivering a reactive warhead are directly applicable. The knowledge gained from studying the interaction of L-Tyrosine-AMC with proteases informs the design of more specific and potent activity-based probes by incorporating tyrosine or other preferred amino acids into the peptide recognition sequence of the probe.

Q & A

Q. How to reconcile variability in enzymatic cleavage rates across different research groups?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.